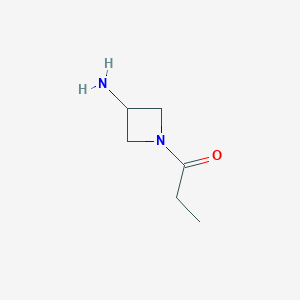

1-(3-Aminoazetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-6(9)8-3-5(7)4-8/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAULDKLSSUUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminoazetidin-1-yl)propan-1-one, a compound characterized by its azetidine ring and amino functional group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO, with a molecular weight of approximately 114.15 g/mol. Its structure can be represented using SMILES notation: C(C(=O)N1CCN(C1)C)N. The synthesis typically involves standard organic chemistry techniques such as refluxing and purification methods like crystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to azetidine derivatives. For instance, a study evaluated the anticancer activity of various derivatives against human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1). The results indicated that certain azetidine derivatives exhibited significant selectivity towards cancer cells compared to normal fibroblasts, with EC values ranging from 4.1 to 47.2 µM against PPC-1 cells .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) have shown promise in managing inflammatory responses linked to cancer .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 3-Aminoazetidin-2-one | Contains an azetidine ring | Exhibits different reactivity due to amino group position |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Pyrimidine fused with azetidine | High-affinity interactions in pharmacology |

| 2-Chloro-1-(3-aminoazetidin-1-yl)propan-1-one | Chloro substitution on propanone | Unique reactivity influenced by halogen presence |

| (E)-1-(3-aminoazetidin-1-yl)-but-2-en-1-one | Extended carbon chain | Variations in biological activity due to chain length |

Study on Anticancer Activity

In a recent study, derivatives of this compound were tested for their effects on various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, particularly against prostate adenocarcinoma cells, suggesting their potential as therapeutic agents .

Inhibition Studies

Another investigation focused on the inhibition of enzymes associated with inflammatory pathways. The study found that certain derivatives showed significant inhibition of NAAA, which is crucial for maintaining inflammatory responses in cancer . This highlights the dual role of these compounds in both anticancer and anti-inflammatory contexts.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 1-(3-aminoazetidin-1-yl)propan-1-one exhibit promising anticancer and anti-inflammatory properties. A study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, particularly prostate adenocarcinoma cells, suggesting their potential as therapeutic agents in oncology.

Case Study: Anticancer Activity

In a recent investigation, derivatives were tested against several cancer cell lines. The results indicated significant inhibition of cell growth, highlighting the compound's potential as a lead in drug development targeting cancer therapies.

Enzyme Inhibition

Another critical application of this compound is its role in inhibiting enzymes associated with inflammatory pathways. Specifically, certain derivatives have shown substantial inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in managing inflammatory responses .

Table 2: Summary of Biological Activities

| Activity Type | Target | Outcome |

|---|---|---|

| Anticancer | Prostate adenocarcinoma | Significant inhibition of cell proliferation |

| Anti-inflammatory | NAAA | Effective enzyme inhibition |

Chemical Reactions and Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may exert effects by binding to enzymes or receptors, modulating biochemical pathways critical for disease progression. Detailed studies are required to elucidate the exact molecular targets involved .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

1-(Piperidin-1-yl)propan-1-one Derivatives

For example, ibuprofen hybrids containing piperidin-1-yl groups demonstrate anti-inflammatory activity, but their larger ring size may reduce penetration into sterically constrained binding pockets compared to azetidine-containing analogs .

Azetidine Derivatives with Varied Functional Groups

- 1-(3-Aminoazetidin-1-yl)ethanone (CAS: 935668-15-8): This shorter-chain analog replaces the propan-1-one group with an ethanone moiety.

- However, steric bulk could limit solubility compared to the parent compound .

Aryl-Substituted Propan-1-one Derivatives

Halogenated Derivatives

Compounds like 1-(3-bromo-4-chlorophenyl)propan-1-one (CAS: Not provided) feature halogen atoms on the aryl ring, increasing molecular weight and electronegativity. These modifications enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may introduce toxicity concerns due to halogen retention in vivo .

Amino-Substituted Derivatives

- 1-(3-Aminophenyl)propan-1-one (CAS: 1197-05-3): The absence of the azetidine ring simplifies synthesis but eliminates the constrained geometry critical for selective receptor interaction. This derivative shows 95% purity in commercial samples, suggesting robust synthetic protocols, though biological data remain scarce .

Psychoactive Propan-1-one Derivatives

4-MMC (mephedrone) and 4-MEC (CAS: Not provided) are psychoactive stimulants with secondary amines at the 2-position of the propan-1-one backbone. Unlike 1-(3-aminoazetidin-1-yl)propan-1-one, these compounds lack heterocyclic rings, relying on aryl and alkylamine groups for serotonin receptor agonism.

Table 1: Key Properties of Selected Propan-1-one Derivatives

*Ring strain values estimated from literature data for azetidine and piperidine.

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

The azetidine core is typically synthesized via:

- Cyclization of appropriate haloamines or amino alcohols

- Ring-closure reactions involving nucleophilic substitution

- Reductive amination strategies

- Use of protected intermediates to control regioselectivity

These methods are adapted to introduce the 3-amino substituent and the propan-1-one side chain.

Specific Preparation Methods for 1-(3-Aminoazetidin-1-yl)propan-1-one

Novel Process from Patent WO2000063168A1

A key source for the preparation of 3-aminoazetidine derivatives, including this compound, is the patent WO2000063168A1. This patent discloses a novel process for preparing 3-amino-azetidine derivatives that serve as building blocks for biologically active compounds.

- Starting materials: Lower alkyl haloalkylamines or mesylates are employed as precursors.

- Cyclization step: Intramolecular nucleophilic substitution leads to azetidine ring formation.

- Functional group introduction: The amino group at the 3-position is introduced either by direct substitution or by subsequent modification of protected intermediates.

- Propan-1-one side chain: This is introduced via alkylation or acylation reactions on the azetidine nitrogen.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of haloalkylamine precursor | Standard organic synthesis methods | High purity required |

| 2 | Intramolecular cyclization | Base-promoted, mild heating | Efficient ring closure |

| 3 | Introduction of amino group | Substitution or deprotection | Controlled regioselectivity |

| 4 | Acylation with propanone derivative | Use of propanoyl chloride or equivalent | Yields high purity product |

This method emphasizes purity and scalability, suitable for combinatorial chemistry applications where building blocks need to be substantially pure (>90%) and free of contamination (<1%) to be useful in drug discovery.

Comparative Analysis of Preparation Methods

| Feature | Patent WO2000063168A1 Method | Friedländer-Type Adaptation |

|---|---|---|

| Target Compound | This compound | Related ketone heterocycles |

| Reaction Type | Intramolecular cyclization and acylation | Solvent-free condensation with PPA catalyst |

| Reaction Conditions | Mild heating, base-promoted | 90 °C, solvent-free, PPA catalyst |

| Purity and Yield | High purity (>90%), scalable yields | Moderate to high yields in related systems |

| Suitability for Scale-up | Designed for combinatorial library building | Environmentally friendly, less solvent waste |

| Notes | Well-documented for azetidine derivatives | Potentially adaptable for azetidine ketones |

Research Findings and Practical Considerations

- The patent method ensures substantial purity and minimal contamination , critical for pharmaceutical building blocks.

- The cyclization step is typically the rate-determining step , requiring optimization of base strength and temperature.

- Protection/deprotection strategies for the amino group can enhance selectivity but add synthetic steps.

- The Friedländer-inspired method offers an environmentally benign route but requires further adaptation for azetidine systems.

- Analytical characterization (NMR, IR, MS) confirms the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification methods for 1-(3-Aminoazetidin-1-yl)propan-1-one?

- Synthesis : The compound can be synthesized via multi-step organic reactions. A plausible route involves nucleophilic substitution between an azetidine intermediate (e.g., 3-aminoazetidine) and a propan-1-one derivative. For example, coupling a brominated propan-1-one precursor with 3-aminoazetidine in the presence of a base (e.g., KCO) under reflux conditions .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from acetone/ethanol mixtures is recommended to achieve high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR confirm the azetidine ring (δ 3.5–4.0 ppm for N–CH protons) and ketone carbonyl (δ ~210 ppm in C NMR) .

- IR : Strong absorption at ~1680–1720 cm for the ketone C=O stretch .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields or structural data across studies?

- Yield Optimization : Variances in yields (~40–80%) may arise from reaction conditions (temperature, solvent polarity). Design a Design of Experiments (DoE) approach to test parameters like base strength (e.g., NaH vs. KCO) and reaction time .

- Data Discrepancies : For crystallographic inconsistencies (e.g., bond-length variations), validate using high-resolution synchrotron data and cross-check with DFT calculations (software: Gaussian, ORCA) .

Q. What strategies enhance the compound’s stability during biological assays?

- Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) to identify degradation pathways (e.g., hydrolysis of the azetidine ring). Use HPLC-MS to monitor decomposition products .

- Formulation : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve aqueous solubility and shelf life .

Q. How do structural modifications to the azetidine or propan-1-one moieties affect biological activity?

- SAR Insights :

- Azetidine Substitution : Introducing sulfonyl groups (e.g., cyclohexylsulfonyl) enhances enzyme inhibition by increasing steric bulk and hydrogen-bonding capacity .

- Ketone Replacement : Replacing the propan-1-one with a thioketone or amide alters pharmacokinetics (e.g., logP, metabolic stability) .

- Experimental Design : Synthesize analogs (e.g., 1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one) and compare IC values in target assays (e.g., kinase inhibition) .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .

- Reactivity Prediction : DFT calculations (B3LYP/6-311+G**) predict nucleophilic sites (e.g., amino group in azetidine) for derivatization .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations. A non-competitive inhibition pattern suggests binding to an allosteric site .

- Biophysical Validation : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (K) to purified enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.